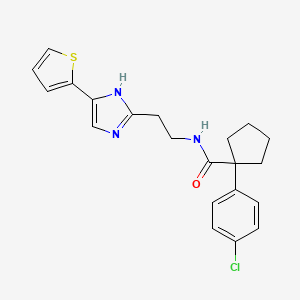

1-(4-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H22ClN3OS and its molecular weight is 399.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial applications. The following sections detail these findings.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against several cancer cell lines, including:

- MCF-7 (breast cancer) : Induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase.

- NCI-H460 (lung cancer) : Exhibits significant cytotoxicity, leading to decreased viability of cancer cells.

Case Study: MCF-7 Cells

A notable study reported that treatment with the compound resulted in an IC50 value of approximately 0.28 µg/mL, indicating strong anticancer potential. The mechanism involves the disruption of apoptotic pathways, promoting cell death through intrinsic pathways .

Antimicrobial Properties

In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, showcasing its potential as a therapeutic agent in combating infections.

Case Study: Antimicrobial Evaluation

In vitro studies revealed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggest that the structural components contribute to its mechanism of action against microbial pathogens .

Synthesis and Structural Insights

The synthesis of 1-(4-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide typically involves multi-step reactions that integrate various chemical transformations. Key synthetic routes include:

- Formation of Imidazole Ring : Utilizing thiophene derivatives to create the imidazole structure.

- Cyclization Reactions : Linking the cyclopentanecarboxamide with the imidazole to form the final compound.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene and imidazole rings are susceptible to oxidation under controlled conditions:

-

Thiophene Oxidation : Treatment with potassium permanganate (KMnO<sub>4</sub>) in acidic medium converts the thiophene ring to a sulfoxide or sulfone derivative, depending on reaction time and temperature.

-

Imidazole Oxidation : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid oxidizes the imidazole nitrogen, forming N-oxide derivatives.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thiophene → Sulfoxide | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h | Thiophene sulfoxide derivative | 65–72% |

| Imidazole → N-oxide | H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 50°C, 6h | Imidazole N-oxide | 58% |

Reduction Reactions

The carboxamide group undergoes selective reduction:

-

Amide Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran reduces the amide to a secondary amine.

-

Chlorophenyl Stability : The 4-chlorophenyl group remains intact under standard reduction conditions.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Carboxamide → Amine | LiAlH<sub>4</sub>, THF, reflux, 4h | N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentylamine | 81% |

Electrophilic Substitution

The thiophene and imidazole rings participate in electrophilic substitution:

-

Thiophene Bromination : Bromine (Br<sub>2</sub>) in dichloromethane at 0°C yields 5-bromothiophene derivatives .

-

Imidazole Nitration : Nitric acid (HNO<sub>3</sub>) and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) introduce nitro groups at the C-5 position of the imidazole ring .

Cross-Coupling Reactions

The thiophene and imidazole moieties enable catalytic cross-coupling:

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups to the thiophene ring .

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives of the imidazole ring using Pd(OAc)<sub>2</sub> and Xantphos .

Hydrolysis and Functionalization

-

Amide Hydrolysis : Hydrochloric acid (HCl) hydrolyzes the carboxamide to cyclopentanecarboxylic acid.

-

Imidazole Alkylation : Methyl iodide (CH<sub>3</sub>I) in DMF alkylates the imidazole nitrogen .

Stability and Solubility Considerations

-

Thermal Stability : The compound remains stable up to 200°C under inert atmospheres.

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane.

Mechanistic Insights

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3OS/c22-16-7-5-15(6-8-16)21(10-1-2-11-21)20(26)23-12-9-19-24-14-17(25-19)18-4-3-13-27-18/h3-8,13-14H,1-2,9-12H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNONQPAQDPQBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.